Thermal Stability: Melting Point Advantage Over BHT and 2,4,6‑Tri‑tert‑butylphenol
The melting point of 3,4′,5‑tris(1,1‑dimethylethyl)(1,1′‑biphenyl)‑4‑ol (134 °C) exceeds that of BHT (69–73 °C) by approximately 61–65 °C and that of 2,4,6‑tri‑tert‑butylphenol (129–132 °C) by 2–5 °C . Higher melting points in hindered phenolic antioxidants correlate with reduced volatilization loss during elevated‑temperature processes such as polyolefin extrusion (typically 180–240 °C), making this compound quantitatively more persistent than the lower‑melting comparators .
| Evidence Dimension | Melting point (thermal persistence indicator) |
|---|---|
| Target Compound Data | 134 °C |
| Comparator Or Baseline | BHT: 69–73 °C; 2,4,6‑Tri‑tert‑butylphenol: 129–132 °C; Irganox 1010: 110–125 °C |
| Quantified Difference | +61 to +65 °C vs BHT; +2 to +5 °C vs 2,4,6‑tri‑tert‑butylphenol; +9 to +24 °C vs Irganox 1010 |
| Conditions | Standard melting point determination (ChemicalBook, TCI data) |
Why This Matters
A higher melting point reduces antioxidant loss through sublimation during high‑temperature compounding, directly impacting the cost‑efficiency of stabilizer loading in polymer manufacturing.
